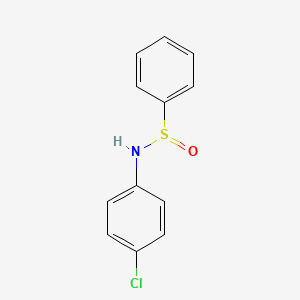
N-(4-Chlorophenyl)benzenesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)benzenesulfinamide is an organic compound with the molecular formula C12H10ClNO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Chlorophenyl)benzenesulfinamide can be synthesized through the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture. The process involves cyclic voltammetry and differential pulse voltammetry, where the one-electron oxidation of 4-chloroaniline is followed by a disproportionation reaction to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve the reaction between 4-chloroaniline and benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)benzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)benzenesulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and agricultural chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)benzenesulfinamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, preventing its normal function and leading to the disruption of cellular processes. This inhibition can result in antiproliferative effects on cancer cells and antimicrobial activity against bacteria .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(4-chlorophenyl)benzenesulfonamide: Similar structure but with an amino group instead of a sulfinamide group.
N-(4-Chlorophenyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
Uniqueness
N-(4-Chlorophenyl)benzenesulfinamide is unique due to its specific substitution pattern and its ability to inhibit carbonic anhydrase IX selectively. This selectivity makes it a valuable compound for targeted therapeutic applications .
Properties
CAS No. |
14934-02-2 |
|---|---|
Molecular Formula |
C12H10ClNOS |
Molecular Weight |
251.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)benzenesulfinamide |
InChI |
InChI=1S/C12H10ClNOS/c13-10-6-8-11(9-7-10)14-16(15)12-4-2-1-3-5-12/h1-9,14H |
InChI Key |
JPPSAQZNPMSNRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















